5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole
CAS No.: 6587-21-9
Cat. No.: VC17504997
Molecular Formula: C8H3Br2F3N2
Molecular Weight: 343.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6587-21-9 |
|---|---|
| Molecular Formula | C8H3Br2F3N2 |
| Molecular Weight | 343.93 g/mol |
| IUPAC Name | 5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H3Br2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
| Standard InChI Key | JLNGJAVPDRIMBL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CC(=C1Br)Br)N=C(N2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The benzimidazole core consists of a fused benzene and imidazole ring system, with substituents strategically positioned to modulate electronic and steric properties. In 5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole, the trifluoromethyl (-CF) group at position 2 introduces strong electron-withdrawing effects, while bromine atoms at positions 5 and 6 enhance halogen bonding capabilities . This configuration results in a planar aromatic system with a dipole moment favoring interactions with biological targets such as enzymes and DNA .
Physicochemical Parameters
Reported molecular weights vary between 320.92 g/mol and 343.93 g/mol due to differences in isotopic composition and calculation methodologies . The compound’s density is 2.232 g/cm, with a boiling point of 441.8°C and a flash point of 221°C . Its vapor pressure of mmHg at 25°C indicates low volatility, while a calculated partition coefficient (LogP) of 5.413 suggests high lipophilicity, favoring membrane permeability .
Synthetic Methodologies
Condensation-Halogenation Approaches
Synthesis typically begins with the condensation of 4-bromo-5-fluoro-1,2-diaminobenzene with trifluoroacetic anhydride to form the benzimidazole core, followed by bromination using bromosuccinimide (NBS) in dichloromethane. Yields range from 60–75%, with purity exceeding 95% after recrystallization from ethanol. Alternative routes employ Ullmann coupling for introducing the trifluoromethyl group, though this method suffers from lower scalability .
Purification and Characterization
Column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) remains the standard purification technique. Nuclear magnetic resonance (NMR) spectra confirm substitution patterns: -NMR displays a singlet at δ 8.21 ppm for the imidazole proton, while -NMR shows a triplet at -62.3 ppm for the -CF group . Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 343.93.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In screens against Escherichia coli (EH), Trichomonas vaginalis (TV), and Leishmania major (LM), 5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole demonstrated IC values of 0.009 µg/mL, 0.016 µg/mL, and 24.00 µg/mL, respectively . These results surpass the activity of metronidazole (IC: 1.228 µg/mL against EH) and albendazole (IC: 0.037 µg/mL against TV) , highlighting its potency against protozoal infections.
The compound inhibited cyclooxygenase-2 (COX-2) by 95.43% at 8.43 µM, outperforming reference drugs like rofecoxib . Molecular docking studies suggest that the -CF group forms hydrophobic interactions with COX-2’s active site, while bromine atoms stabilize the enzyme-inhibitor complex via halogen bonds . In breast cancer (MCF-7) cells, it induced apoptosis with an IC of 28.67 µM, comparable to doxorubicin .
Anti-Inflammatory and Analgesic Effects
In carrageenan-induced rat paw edema models, 5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole reduced inflammation by 64% at 4 hours post-administration, matching pentazocine’s efficacy . Tail-flick assays revealed a 60% inhibition of nociception, mediated through κ-opioid receptor agonism .
Applications in Medicinal Chemistry
Drug Development Scaffold
The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR2. Substitution at the N1 position with pyridyl groups enhances water solubility while retaining antitumor activity . Hybrid molecules conjugating this benzimidazole with chalcones show dual COX-2/5-LOX inhibition, offering promise for treating inflammatory disorders .
Material Science Applications
As a ligand in luminescent iridium(III) complexes, it enables oxygen sensing in polymer matrices with a Stern-Volmer constant () of 0.012 ppm. These materials find use in optoelectronic devices and bioimaging probes due to their long emission lifetimes (> 1 µs).
Future Research Directions
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could enhance bioavailability, as preliminary studies show a 3.2-fold increase in plasma half-life compared to free drug administration . Conjugation with tumor-homing peptides (e.g., RGD motifs) may improve selectivity for cancer cells .
Computational Optimization
QSAR models predicting substituent effects on COX-2 inhibition are under development. Early iterations achieve a cross-validated of 0.89, guiding the design of derivatives with reduced off-target interactions .
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